3,5-Diaminopyridine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJVCKNJMVKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1N)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452425 | |
| Record name | 3,5-Diaminopyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17070-93-8 | |
| Record name | 3,5-Diaminopyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Innovations for 3,5 Diaminopyridine N Oxide
Direct N-Oxidation Strategies for Pyridine (B92270) Precursors
The most straightforward route to 3,5-Diaminopyridine N-oxide involves the direct oxidation of the nitrogen atom in the 3,5-diaminopyridine ring. This transformation alters the electronic properties of the pyridine ring, creating a stable dipolar species. chemtube3d.com
Oxidation of Substituted Pyridines to N-oxides
The oxidation of substituted pyridines to their corresponding N-oxides is a well-established synthetic transformation. The reactivity of the pyridine nitrogen is influenced by the electronic nature of the substituents on the ring. Electron-donating groups, such as amino groups, generally facilitate N-oxidation.
A common and effective method for the N-oxidation of pyridines involves the use of hydrogen peroxide (H₂O₂) in the presence of a carboxylic acid, such as acetic acid, which forms a peracid in situ. chemtube3d.comorgsyn.org This approach is considered environmentally friendly as it generates water as a byproduct. bme.hu A typical procedure for the synthesis of this compound involves suspending 3,5-diaminopyridine in acetic acid, followed by the addition of 30% aqueous hydrogen peroxide and heating the mixture.
meta-Chloroperoxybenzoic acid (m-CPBA) is another powerful and widely used peracid for the N-oxidation of pyridines. chemtube3d.comarkat-usa.org It is often used in solvents like dichloromethane (B109758) (CH₂Cl₂) or a mixture of dimethylformamide (DMF) and methanol (B129727) (MeOH) in the presence of hydrofluoric acid (HF). arkat-usa.org Studies have shown that m-CPBA can provide high yields for the N-oxidation of 3-substituted pyridines compared to other oxidizing agents. arkat-usa.org A safe and scalable process using an m-CPBA–NH₃(g) system has been developed for the manufacture of various pyridine N-oxides, offering quantitative yields and high purities. acs.org
| Oxidizing Agent | Precursor | Solvent | Conditions | Product | Yield | Reference |
| Hydrogen Peroxide / Acetic Acid | 3,5-diaminopyridine | Acetic Acid | 70°C, 4-5 hours | This compound | - | vulcanchem.com |
| Hydrogen Peroxide / Acetic Acid | 2,6-diamino-3,5-dinitropyridine | Acetic Acid | 70°C, 4 hours | 2,6-diamino-3,5-dinitropyridine-1-oxide | up to 85% | dtic.mil |
| m-CPBA | 3-substituted pyridines | - | - | 3-substituted pyridine N-oxides | High | arkat-usa.org |
| m-CPBA / NH₃(g) | Substituted Pyridines | - | - | Substituted Pyridine N-oxides | Quantitative | acs.org |
Metal complexes can catalyze the N-oxidation of pyridines, often with high efficiency and selectivity. Methyltrioxorhenium (MTO) is a notable catalyst used with aqueous hydrogen peroxide. arkat-usa.org This system has been shown to be effective for the N-oxidation of 3- and 4-substituted pyridines, providing high yields with only catalytic amounts of MTO (0.2-0.5 mol%). arkat-usa.org Another approach involves using bis(trimethylsilyl)peroxide (B35051) (BTSP) with a perrhenic acid catalyst in dichloromethane. arkat-usa.org
Schiff base complexes of transition metals like iron(III) and ruthenium(II) have demonstrated catalytic activity in the oxidation of alcohols and may have potential applications in N-oxidation reactions. tandfonline.comdergipark.org.tr The development of iron-catalyzed methods for synthesizing aminopyridines highlights the growing interest in using earth-abundant metals for such transformations. acs.org
| Catalyst | Oxidant | Substrate | Product | Reference |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | 3- and 4-substituted pyridines | Corresponding N-oxides | arkat-usa.org |
| Perrhenic acid | Bis(trimethylsilyl)peroxide (BTSP) | Methyl isonicotinate (B8489971) | Methyl isonicotinate N-oxide | arkat-usa.org |
| Iron(III) and Ruthenium(II) Schiff base complexes | N-methylmorpholine-N-oxide | Alcohols | Aldehydes/Ketones | tandfonline.com |
Utilization of Hydrogen Peroxide and Peracids (e.g., Acetic Acid, m-CPBA)
Emerging Microreactor Technologies in N-Oxidation
Microreactor technology offers significant advantages for N-oxidation reactions, including enhanced safety, precise temperature control, and improved mixing and heat exchange due to a high surface-to-volume ratio. bme.hu This technology is particularly beneficial for handling potentially hazardous reagents like hydrogen peroxide at elevated temperatures. bme.hu
A continuous flow microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol has been shown to be a safe, green, and highly efficient process for producing various pyridine N-oxides, achieving yields of up to 99%. organic-chemistry.orgthieme-connect.com This system demonstrated remarkable stability, operating continuously for over 800 hours without loss of catalyst activity. organic-chemistry.org Studies in glass microreactors have also shown that using aqueous H₂O₂ in acetic acid can lead to complete conversion to the N-oxide, a significant improvement over traditional batch processes. bme.hu For instance, at 130°C with a 30-minute residence time and 7 equivalents of H₂O₂, complete conversion of pyridine to pyridine N-oxide was achieved. bme.hu
Multi-Step Synthesis Approaches Incorporating Diaminopyridine Functionality
An alternative strategy for synthesizing this compound involves constructing the diaminopyridine system through a sequence of reactions, typically involving nitration followed by reduction. The N-oxidation step can be performed at different stages of this sequence.
Sequential Nitration and Reduction/Amination Reactions on Pyridine Scaffolds
This approach often starts with a substituted pyridine which is first nitrated. The nitro groups, being strong electron-withdrawing groups, can then be reduced to amino groups. For example, the synthesis of 2,3-diaminopyridine (B105623) can be achieved through the bromination of 2-aminopyridine (B139424), followed by nitration to give 2-amino-5-bromo-3-nitropyridine, and subsequent reduction. arkat-usa.orgresearchgate.net A similar strategy involves the sequential nitration of 2,6-diaminopyridine (B39239) to produce 2,6-diamino-3,5-dinitropyridine, which can then be reduced.
| Starting Material | Reaction Sequence | Intermediate(s) | Final Product | Reference |
| 2-Aminopyridine | Bromination, Nitration, Reduction | 2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | arkat-usa.orgresearchgate.net |
| 2,6-Diaminopyridine | Nitration, Reduction | 2,6-Diamino-3,5-dinitropyridine | 2,3,5,6-Tetraaminopyridine | |
| 3,5-Dimethoxypyridine N-oxide | Nitration | - | 3,5-Dimethoxy-2,6-dinitropyridine N-oxide | arkat-usa.org |
| 2,6-Diaminopyridine | Nitration, N-Oxidation | 2,6-Diamino-3,5-dinitropyridine | 2,6-Diamino-3,5-dinitropyridine-1-oxide | dtic.mil |
| 2,6-Diaminopyridine | Acetylation, N-Oxidation, Nitration | - | 2,6-Diamino-3,5-dinitropyridine-1-oxide | sioc-journal.cn |
| 2,6-Diaminopyridine | Acetylation, N-Oxidation, Nitration, Hydrolysis | - | 2,6-Diamino-3,5-dinitropyridine-1-oxide | researchgate.net |
Introduction of Amino Groups onto Pre-formed Pyridine N-oxide Systems
The synthesis of substituted aminopyridine N-oxides can be effectively achieved by introducing amino groups onto a pyridine N-oxide core that has been synthesized beforehand. This strategy allows for the late-stage functionalization of the heterocyclic ring. The reactivity of the pyridine N-oxide system, which is influenced by the N-oxide functional group and any existing substituents, dictates the conditions required for amination.
One prominent method for introducing an amino group is through vicarious nucleophilic substitution (VNS) of hydrogen. This has been demonstrated in the synthesis of related polyamino-nitropyridine N-oxides. For instance, the amination of 2,6-diamino-3,5-dinitropyridine-1-oxide was accomplished using hydroxylamine (B1172632) in the presence of a base like aqueous potassium hydroxide (B78521). dtic.mil This reaction proceeds via an intermediate Meisenheimer-type adduct, which upon workup yields the aminated product. dtic.mil However, the success of this method is highly dependent on the choice of the aminating agent and the base, as the same substrate proved unreactive towards other reagents like 4-amino-1,2,4-triazole (B31798) with potassium tert-butoxide. dtic.mil
Another approach involves the transformation of other functional groups into amino groups. For example, nitroaminopyridine N-oxides can be converted to aminopyridine N-oxides. The reaction of 2-nitroaminopyridine N-oxides in sulfuric acid at elevated temperatures (e.g., 80°C) can result in the formation of the corresponding 2-amino-substituted pyridine N-oxides. arkat-usa.org The regioselectivity of amination is a critical aspect, as the electronic effects of existing substituents on the pyridine N-oxide ring direct the position of the incoming amino group. arkat-usa.org
General methods for the C2-amination of pyridine N-oxides have also been developed, which could be adapted for specific isomers. One such one-pot procedure involves the use of tosyl anhydride (B1165640) (Ts₂O) and tert-butylamine (B42293) (t-BuNH₂), followed by an in-situ deprotection step with trifluoroacetic acid (TFA). This method has shown high yields and excellent regioselectivity for the 2-position on the pyridine N-oxide ring. nih.gov
Optimization of Reaction Conditions and Process Efficiency
The foundational step in many syntheses is the N-oxidation of the corresponding diaminopyridine precursor. A common method involves the oxidation of 3,5-diaminopyridine using hydrogen peroxide in a solvent such as acetic acid. vulcanchem.com Optimization of this step involves controlling the temperature and duration. For the oxidation of a related compound, 2,6-diamino-3,5-dinitropyridine, heating the suspension in acetic acid with 30% aqueous hydrogen peroxide at 70°C for 4 hours resulted in yields as high as 85%. dtic.mil In contrast, attempts to oxidize 3,5-dinitro-2,4,6-triaminopyridine under similar reflux conditions resulted in a low yield of 9-10%, which could not be improved by increasing the hydrogen peroxide concentration or extending the reaction time, indicating that for some substrates, optimization can be challenging. dtic.mil
For multi-step syntheses that include nitration followed by amination or vice-versa, each step requires careful optimization. In the synthesis of analogous energetic materials like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), extensive studies have been conducted to find the optimal nitrating system. osti.govresearchgate.net Different systems, including mixed nitric/sulfuric acid, oleum-nitric acid, and oleum-potassium nitrate, were compared. researchgate.net The findings indicated that factors such as the molar ratio of the nitrating agent, reaction temperature, and reaction time significantly impact the product yield. researchgate.net
The table below illustrates examples of reaction condition optimization for the synthesis of related aminopyridine N-oxide compounds.
| Target Compound/Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-diamino-3,5-dinitropyridine-1-oxide (Oxidation) | 2,6-diamino-3,5-dinitropyridine, 30% H₂O₂ in AcOH | 70 | 4 | up to 85% | dtic.mil |
| 3,5-dinitro-2,4,6-triaminopyridine-1-oxide (Oxidation) | 3,5-dinitro-2,4,6-triaminopyridine, 30% H₂O₂ in AcOH | Reflux | >4 | 9-10% | dtic.mil |
| 3,5-dinitro-2,4,6-triaminopyridine-1-oxide (Amination) | 2,6-diamino-3,5-dinitropyridine-1-oxide, NH₂OH, KOH | - | - | 39% (59% based on consumed starting material) | dtic.mil |
| 2,4-diamino-3,5-dinitropyridine (Amination) | 4-amino-3,5-dinitropyridine, NH₂OH, KOH | - | ~3 | ~37% | dtic.mil |
This data is based on related structures and illustrates the optimization process.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using less hazardous materials, improving atom economy, and increasing energy efficiency.
A key aspect of a greener synthesis is the choice of oxidizing agent for the N-oxidation step. The widely used combination of hydrogen peroxide (H₂O₂) in acetic acid is considered relatively green. vulcanchem.comdtic.mil Hydrogen peroxide is an advantageous oxidant because its primary byproduct is water, which is non-toxic and environmentally benign. jove.comnih.gov This avoids the use of heavy metal-based oxidants or other reagents that produce hazardous waste.
Another principle of green chemistry is the use of safer solvent systems. While syntheses often employ traditional organic solvents, research into alternatives is ongoing. For instance, the development of biocatalytic methods represents a significant step towards greener chemical production. Whole-cell bioconversions have been successfully used for the N-oxidation of related heterocyclic systems like 1,5-naphthyridines, offering a chemoselective and environmentally friendly alternative to classical chemical oxidation. mdpi.com Such methodologies could potentially be adapted for the synthesis of pyridine N-oxide derivatives.
In multi-step syntheses involving nitration, traditional methods often rely on harsh and hazardous reagents like fuming sulfuric acid (oleum) and concentrated nitric acid. osti.gov Developing synthetic routes that avoid these substances is a goal of green chemistry. Furthermore, synthetic strategies like the vicarious amination with hydroxylamine have been described as a more "environmentally friendly" procedure compared to alternatives, even if the yields are not always optimal. dtic.mil The search for less hazardous reagents and reaction conditions that still provide efficient conversion is a central theme in the greening of heterocyclic compound synthesis. researchgate.net
Chemical Reactivity and Transformation Pathways of 3,5 Diaminopyridine N Oxide
Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a significant area of its chemistry. The presence of the N-oxide and the two amino groups has a profound and often competing influence on the ring's susceptibility to nucleophilic attack.
The reactivity of the pyridine N-oxide ring toward nucleophiles is complex. The N-oxide group activates the C2 (ortho) and C4 (para) positions for nucleophilic attack. chemtube3d.com This is due to the resonance structures of the N-oxide, which withdraw electron density from these positions, creating a partial positive charge that attracts nucleophiles.
However, the two amino groups at the C3 and C5 positions are powerful electron-donating groups. They increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to themselves (C2, C4, C6). This increased electron density generally deactivates the ring toward nucleophilic attack. In reactions with pyridine N-oxides bearing electron-donating substituents, yields for nucleophilic amination have been observed to be lower, which suggests that the amino groups in 3,5-diaminopyridine N-oxide would likewise disfavor direct nucleophilic substitution on the ring's carbon atoms. nih.gov
Therefore, a competition exists between the activating effect of the N-oxide and the deactivating effect of the amino groups. For this compound, the high electron density conferred by the two amino groups makes direct SNAr reactions on the ring challenging. Instead, reactivity is often directed toward the functional groups themselves, such as protonation or alkylation of the amino groups, or reactions involving the N-oxide oxygen. In cases where substitution does occur, it is overwhelmingly directed to the C2 and C4 positions, which are activated by the N-oxide functionality.
The N-oxide moiety is pivotal in modulating the chemical reactivity of the pyridine ring. semanticscholar.org Unlike pyridine, which is highly resistant to electrophilic substitution and requires harsh conditions for nucleophilic substitution, pyridine N-oxide is more reactive towards both types of reagents. umich.edu
The N-oxide function activates the ring to nucleophilic attack at the 2- and 4-positions through a combination of inductive and resonance effects. The positively charged nitrogen atom withdraws electron density inductively, while resonance delocalizes this positive charge onto the C2 and C4 carbons, making them electrophilic and susceptible to attack by nucleophiles. umich.edu
Conversely, the oxygen atom of the N-oxide can donate a lone pair of electrons back into the ring system via resonance. This increases the electron density at the C4 position, making the ring more activated towards electrophilic aromatic substitution compared to pyridine itself. This dual reactivity allows pyridine N-oxides to serve as versatile intermediates in the synthesis of substituted pyridines. semanticscholar.org For the 3,5-diamino substituted compound, this activation for electrophilic attack is strongly reinforced by the amino groups, making the molecule highly susceptible to electrophiles.
Regioselectivity and Positional Reactivity Analysis
Chemical Derivatization of Amino Groups
The amino groups at the C3 and C5 positions of this compound are nucleophilic centers that readily engage in reactions typical of aromatic amines. These transformations allow for the synthesis of a wide array of derivatives with modified electronic and steric properties.
The primary amino groups of this compound can be readily acylated or protected using standard methodologies developed for amines. These reactions are fundamental in multi-step syntheses, allowing for temporary masking of the amino groups' reactivity to enable selective transformations elsewhere on the molecule.
One of the most common strategies for protecting amino groups is the introduction of the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347), (Boc)₂O, often in the presence of a base. genscript.com The Boc group is valued for its stability under a range of conditions and its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). genscript.com For aminopyridines, specific methods have been developed to ensure high yield and selectivity, sometimes employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) alongside a base. google.com
The general mechanism for Boc protection involves the nucleophilic attack of the amine on a carbonyl carbon of (Boc)₂O. commonorganicchemistry.com The resulting intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol. commonorganicchemistry.com
While direct experimental data on the bis-acylation of this compound is not extensively documented in readily available literature, the established reactivity of aminopyridines provides a strong basis for predicting its behavior. The reaction conditions can be tailored to control the degree of acylation, potentially allowing for mono- or di-acylation depending on stoichiometry and reaction parameters. The use of orthogonal protecting groups, which can be removed under different specific conditions, is a key strategy in complex organic synthesis. rsc.org
Table 1: Common Protecting Groups for Amino Functionalities and Their Cleavage Conditions
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Mild acid (e.g., TFA) genscript.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) acs.org |
This table presents generally applicable protecting group strategies for amines.
The primary amino groups of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is a cornerstone of organic chemistry, providing a pathway to C=N double bonds. masterorganicchemistry.com The general process involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal or carbinolamine intermediate. libretexts.org This is followed by the elimination of a water molecule, often facilitated by acid catalysis, to yield the final imine product. libretexts.orgmasterorganicchemistry.com
The reaction is reversible and the formation of the imine is typically driven to completion by removing the water as it is formed. masterorganicchemistry.com Given that this compound possesses two primary amino groups, it has the potential to react with two equivalents of a carbonyl compound to form a bis-imine.
Schiff bases derived from diaminopyridines are important ligands in coordination chemistry, capable of forming stable complexes with various transition metals. For example, Schiff bases have been synthesized from 2,6-diaminopyridine (B39239) and substituted salicylaldehydes, such as o-vanillin. dergipark.org.tr These ligands and their metal complexes have been investigated for various applications, including their catalytic activity. tsijournals.com While specific studies detailing the synthesis of Schiff bases from this compound are sparse, the fundamental principles of imine formation are directly applicable.
Table 2: General Reaction Scheme for Imine (Schiff Base) Formation
| Reactant A | Reactant B | Product | Reaction Type |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | 3,5-Bis(alkylideneamino)pyridine N-oxide | Condensation / Imine Formation libretexts.org |
This table illustrates the expected condensation reaction of this compound with generic carbonyl compounds.
Acylation and Related Protecting Group Strategies
Cycloaddition Reactions (where applicable to diaminopyridine N-oxides)
Pyridine N-oxides, including their substituted derivatives, can function as 1,3-dipoles in cycloaddition reactions. umich.edu This reactivity allows them to participate in [3+2] cycloadditions with suitable dipolarophiles, such as alkenes, alkynes, and allenes, to construct five-membered heterocyclic rings. genscript.com
The aromaticity of the pyridine ring means that pyridine N-oxides are less reactive as 1,3-dipoles compared to aliphatic nitrones. However, reactions with electron-deficient dipolarophiles can proceed effectively. For instance, research has shown that 3,5-disubstituted pyridine N-oxides, such as 3,5-dimethylpyridine (B147111) N-oxide, react with activated allenes like phenylsulfonylpropadiene. These reactions can lead to initial cycloadducts that may undergo subsequent rearrangements, such as ntnu.nomdpi.com-sigmatropic shifts.
The electronic nature of the substituents on the pyridine ring significantly influences the reactivity of the N-oxide in cycloaddition reactions. The presence of two electron-donating amino groups at the C3 and C5 positions of this compound would be expected to increase the energy of the highest occupied molecular orbital (HOMO) of the 1,3-dipole. This would enhance its reactivity towards electron-deficient (LUMO-controlled) dipolarophiles.
Another relevant transformation is the 1,3-dipolar cycloaddition between a nitrile functionality on a pyridine ring and an azide (B81097) to form a tetrazole ring, a reaction that can be facilitated by metal coordination. rsc.org While this is not a direct reaction of the pyridine N-oxide moiety itself, it highlights a cycloaddition pathway relevant to substituted pyridine chemistry.
Although direct examples of cycloaddition reactions involving this compound as the 1,3-dipole are not prominent in the literature, the established reactivity of the pyridine N-oxide scaffold provides a clear framework for its potential transformations.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Di-tert-butyl dicarbonate |
| Trifluoroacetic acid |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| 1-Hydroxybenzotriazole |
| tert-Butoxycarbonyl |
| Fluorenylmethyloxycarbonyl |
| Carboxybenzyl |
| Acetyl |
| Imine |
| Schiff base |
| Hemiaminal |
| Carbinolamine |
| 2,6-Diaminopyridine |
| o-Vanillin |
| 3,5-Dimethylpyridine N-oxide |
| Phenylsulfonylpropadiene |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Diaminopyridine N Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the molecular structure of 3,5-Diaminopyridine N-oxide by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N.
High-resolution ¹H NMR spectroscopy is instrumental in defining the positions and electronic environments of the protons in this compound. The spectrum is characterized by distinct signals for the aromatic protons and the protons of the amino groups. The N-oxide and amino functionalities significantly influence the chemical shifts of the pyridine (B92270) ring protons. In a related compound, 3,5-dimethyl-4-nitropyridine (B1356629) 1-oxide, the N-oxide moiety and a nitro group cause a deshielding effect on adjacent protons, resulting in signals between δ 8.0–8.5 ppm. For this compound, the two amino groups (-NH₂) at positions 3 and 5, along with the N-oxide group, dictate the electronic distribution and reactivity patterns. vulcanchem.com The amino protons themselves often appear as distinct signals, which can be influenced by factors such as solvent and temperature, indicating restricted rotation and different chemical environments, potentially due to hydrogen bonding. dtic.mil
Table 1: Representative ¹H NMR Chemical Shifts for Pyridine N-oxide Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) |
| 3,5-Lutidine N-oxide | CDCl₃ | CH₃ | 2.28 |
| 2-Methylpyridine N-oxide | CDCl₃ | CH₃ | 2.53 |
| Pyridine N-oxide | CDCl₃ | Ar-H | 7.35-7.37, 8.25-8.27 |
| 3-Bromopyridine N-oxide | CDCl₃ | Ar-H | 7.21-7.24, 7.45-7.47, 8.19-8.21, 8.39-8.40 |
Note: Data extracted from various sources for illustrative purposes. nih.govrsc.org
¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents. Generally, carbons in pyridine rings appear in the range of δ 120–150 ppm. The carbon atoms bonded to the amino groups (C3 and C5) and the carbons adjacent to the N-oxide (C2 and C6) will exhibit distinct chemical shifts due to the electron-donating nature of the amino groups and the complex electronic influence of the N-oxide moiety. For comparison, in pyridine N-oxide itself, the carbon signals appear at approximately 125.3, 125.5, and 138.5 ppm in CDCl₃. rsc.org The presence of amino groups is expected to shift the signals of the carbons they are attached to, as seen in other aminopyridines. libretexts.org
Table 2: Typical ¹³C NMR Chemical Shifts for Pyridine Derivatives
| Compound | Solvent | Carbon Environment | Chemical Shift (ppm) |
| Pyridine N-oxide | CDCl₃ | Pyridine carbons | 125.3, 125.5, 138.5 |
| 2-Methylpyridine N-oxide | CDCl₃ | Pyridine carbons | 123.2, 125.5, 126.1, 138.8, 148.5 |
| Nicotinic N-Oxide | DMSO | Pyridine carbons | 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 |
| 3-Cyanopyridine | DMSO-d6 | Pyridine carbons | Not specified |
Note: Data extracted from various sources for illustrative purposes. rsc.orgchemicalbook.com
¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms in this compound. This technique can distinguish between the pyridine ring nitrogen and the nitrogen atoms of the two amino groups. The chemical shift of the pyridine ring nitrogen in N-oxides is significantly affected by substituents. scispace.com For instance, in 2-aminopyridine (B139424) N-oxide, the ring nitrogen chemical shift is reported as -126.1 ppm, while the amino nitrogen is at -318.9 ppm (referenced to CH₃NO₂). scispace.com The introduction of a second amino group at the 5-position is expected to further influence these values. The N-oxidation itself causes a large upfield shift of the nitrogen resonance compared to the parent pyridine. researchgate.net The ¹⁵N chemical shifts are highly sensitive to the molecular structure and electronic effects, including resonance and hydrogen bonding. scispace.commdpi.com
Table 3: Representative ¹⁵N NMR Chemical Shifts for Pyridine N-Oxide Derivatives
| Compound | Ring Nitrogen Shift (ppm) | Amino Nitrogen Shift (ppm) |
| Pyridine N-oxide | -86.6 | N/A |
| 2-Aminopyridine N-oxide | -126.1 | -318.9 |
| 2-Amino-5-nitropyridine N-oxide | -124.1 to -168.7 | -297.9 to -318.9 |
Note: Data extracted from various sources for illustrative purposes, referenced to CH₃NO₂. scispace.com
13C NMR for Carbon Skeleton Connectivity and Electronic Shielding
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of the chemical bonds within this compound, providing characteristic signatures for its functional groups.
A key feature in the IR spectrum of any pyridine N-oxide is the N-O stretching vibration. This band is typically strong and appears in the region of 1200-1300 cm⁻¹. For pyridine N-oxide itself, this vibration has been assigned to a band around 1254 cm⁻¹. ias.ac.in The precise frequency of the N-O stretch can be influenced by the electronic nature of other substituents on the pyridine ring. The presence of electron-donating amino groups in this compound is expected to affect the double bond character of the N-O bond and thus the position of this absorption band. ias.ac.in In a series of pyridine-2,5-dicarboxylic acid N-oxide adducts, the N-O stretching vibration was observed in the range of 1207–1228 cm⁻¹. acs.org
The amino groups of this compound give rise to characteristic bands in the IR spectrum. The N-H stretching vibrations of primary amines typically appear in the 3200-3600 cm⁻¹ region, often as two distinct peaks for the symmetric and asymmetric stretching modes. mvpsvktcollege.ac.in The positions of these bands are highly sensitive to hydrogen bonding. The presence of both the N-oxide group and the amino groups allows for the formation of intermolecular and potentially intramolecular hydrogen bonds. vulcanchem.comrsc.org These interactions can cause shifts in the N-H stretching frequencies. mdpi.com For example, in a proton transfer complex of 3,4-diaminopyridine, shifts in the amino group stretching vibrations were observed, indicating changes in the electronic environment due to hydrogen bonding. mdpi.com Additionally, the N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹, which may overlap with the C=C and C=N stretching vibrations of the pyridine ring. mdpi.com
Table 4: Key IR Absorption Regions for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Amino (N-H) | Stretching | 3200 - 3600 |
| Amino (N-H) | Bending (Scissoring) | ~1600 |
| N-Oxide (N-O) | Stretching | 1200 - 1300 |
| Aromatic Ring (C=C, C=N) | Stretching | ~1500 - 1600 |
Note: This table provides general ranges, and specific values for this compound may vary. ias.ac.inacs.orgmvpsvktcollege.ac.inmdpi.com
Characterization of N-O Stretching Vibrations
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry confirms its molecular weight and reveals characteristic fragmentation pathways. vulcanchem.com
Under typical soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the molecule is expected to be observed as a protonated molecular ion, [M+H]⁺. miamioh.edu The calculated molecular weight of this compound is 125.13 g/mol . vulcanchem.com
A significant and diagnostic fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom from the molecular ion, a process often referred to as deoxygenation. conicet.gov.arnih.gov This fragmentation, resulting in an [M+H-16]⁺ ion, can be induced by thermal activation in the ion source and is a key indicator for the presence of the N-oxide functionality. nih.gov Other fragmentation pathways may involve the loss of species related to the amino groups. The fragmentation behavior is crucial for distinguishing N-oxide isomers from other substituted pyridines. conicet.gov.ar
Table 1: Key Mass Spectrometry Data for this compound
| Ion | m/z (Calculated) | Description |
|---|---|---|
| [M+H]⁺ | 126.14 | Protonated molecular ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. The UV-Vis spectrum of this compound is characterized by electronic transitions involving its chromophoric system, which includes the aromatic pyridine ring, the amino groups, and the N-oxide functionality.
The primary electronic transitions observed in molecules like this compound are π–π* and n–π* transitions. matanginicollege.ac.in
π–π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the pyridine ring is the main contributor to these transitions. hnue.edu.vn
n–π transitions:* These lower-intensity absorptions occur when an electron from a non-bonding orbital (n), such as the lone pair on the N-oxide oxygen or the amino nitrogens, is promoted to a π* antibonding orbital. matanginicollege.ac.inudel.edu
The presence of both the electron-donating amino groups and the N-oxide group significantly influences the electronic distribution and the energy of these transitions. vulcanchem.com These substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted pyridine N-oxide. udel.edu The spectrum is sensitive to the solvent environment due to potential hydrogen bonding interactions.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Intensity |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | Pyridine ring system | High |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and the organization of molecules within the crystal lattice. jdigitaldiagnostics.com
X-ray crystallographic analysis of N-oxide compounds reveals detailed information about bond lengths, bond angles, and planarity. mdpi.com For heterocyclic N-oxides, the pyridine ring is generally planar. dtic.mil The N-O bond length and the geometry around the ring nitrogen are characteristic features. In related structures, such as 2,6-diamino-3,5-dinitropyridine-1-oxide, the molecular structure is planar, a feature stabilized by intramolecular hydrogen bonding. dtic.mil Specifically, hydrogen bonds can form between the hydrogen atoms of the amino groups and the oxygen atom of the N-oxide group. dtic.milacs.org This intramolecular hydrogen bonding contributes to a rigid and planar conformation of the molecule.
| Parameter | Description | Typical Value | Reference Context |
|---|---|---|---|
| N-O Bond Length | The distance between the ring nitrogen and the oxide oxygen. | ~1.25 - 1.35 Å | General Pyridine N-Oxides |
| C-N-C Angle | The bond angle within the pyridine ring at the nitrogen atom. | ~120 - 125° | General Pyridine Rings |
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For this compound, hydrogen bonding is the dominant force directing the crystal architecture. vulcanchem.com The presence of two amino groups (hydrogen bond donors) and the N-oxide oxygen atom (a strong hydrogen bond acceptor) allows for the formation of an extensive network of intermolecular hydrogen bonds. vulcanchem.comdtic.mil
Studies on similar molecules, like 2,6-diamino-3,5-dinitropyridine-1-oxide, show that these hydrogen bonds lead to the formation of planar sheets or ribbon-like structures. dtic.mil The molecules often arrange in a head-to-tail fashion to maximize these interactions, resulting in a stable, layered crystal lattice. dtic.mil This efficient molecular packing, facilitated by strong and directional hydrogen bonds, is a key feature of the solid-state structure of amino-substituted pyridine N-oxides. vulcanchem.comdtic.mil
Table 4: Key Intermolecular Interactions in Amino-Pyridine N-Oxide Crystal Lattices
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
|---|---|---|---|
| Intermolecular Hydrogen Bond | Amino Group (N-H) | N-Oxide Oxygen (O) | Links molecules into chains, ribbons, or sheets, defining the primary lattice structure. dtic.mil |
| Intermolecular Hydrogen Bond | Amino Group (N-H) | Amino Group Nitrogen (N) | Can form secondary links between molecules, further stabilizing the network. acs.org |
Computational and Theoretical Investigations of 3,5 Diaminopyridine N Oxide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, are fundamental to exploring the molecular properties of heterocyclic compounds. DFT methods like B3LYP are widely used for their balance of computational cost and accuracy in predicting geometries and electronic properties for a range of molecules, including N-oxides. researchgate.net For more complex electronic phenomena, such as excited states or bond-breaking processes, the CASSCF method provides a more robust, albeit computationally intensive, approach.
Analysis of Electronic Structure and Molecular Orbitals (HOMO-LUMO)
The electronic character of 3,5-Diaminopyridine N-oxide is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. sigmaaldrich.com
A smaller HOMO-LUMO gap generally implies higher reactivity. In substituted pyridine (B92270) N-oxides, the presence of electron-donating amino groups is expected to raise the energy of the HOMO, while the electron-withdrawing N-oxide group influences the LUMO. Computational models would precisely quantify these energy levels and visualize the spatial distribution of the orbitals, showing where electron density is highest and most available for reaction. For related C-N linked systems, HOMO densities are often localized on the donor (amino-group-bearing ring) and LUMO densities on the acceptor portion of a molecule. sigmaaldrich.com
Table 1: Key Parameters from Frontier Orbital Analysis
| Parameter | Description | Expected Data from Calculation |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | A specific energy value (e.g., in eV). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | A specific energy value (e.g., in eV). |
| HOMO-LUMO Gap | The energy difference (ELUMO - EHOMO); indicates chemical reactivity. | A calculated energy gap (e.g., in eV). |
Charge Distribution and Molecular Electrostatic Potential Mapping
The distribution of electron density within this compound dictates its electrostatic properties. The N-oxide bond is semipolar, creating a significant dipole moment. nih.gov Computational methods can calculate the partial atomic charges on each atom, revealing the effects of the electron-donating amino groups and the polar N-oxide functionality.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. On an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For N-oxides, the oxygen atom is expected to be a site of strong negative potential, while the hydrogen atoms of the amino groups would exhibit positive potential. csic.es Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding. csic.es
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. For this compound, the primary conformational flexibility would involve the rotation of the amino (-NH₂) groups relative to the pyridine ring. Theoretical calculations can determine the potential energy surface associated with these rotations. However, studies on similar substituted pyridine N-oxides suggest that the delocalization of electrons between the ring and the substituents can lead to a single, stable planar or near-planar configuration. Computational analysis would confirm the planarity of the molecule and calculate the energy barriers for any non-planar conformations, thereby defining its energy landscape.
Computational Studies of Proton Transfer Phenomena and Energy Barriers
The basicity of the nitrogen and oxygen atoms in this compound makes it a candidate for proton transfer (PT) reactions. The pyridine nitrogen, the N-oxide oxygen, and the amino groups are all potential sites for protonation. Computational studies can model these protonation events to determine the most favorable site and the proton affinity of the molecule.
Furthermore, in the presence of a suitable acid, a proton can transfer from the acid to the base (the diaminopyridine N-oxide), forming a hydrogen-bonded complex. Theoretical models can calculate the potential energy surface for this transfer, identifying the transition state and the energy barrier that must be overcome. Studies on 2,6-diaminopyridine (B39239) have demonstrated that acidic conditions can promote intramolecular proton transfer, a phenomenon that could also be investigated computationally for the N-oxide derivative.
Table 2: Parameters from Proton Transfer Studies
| Parameter | Description | Expected Data from Calculation |
|---|---|---|
| Proton Affinity | The negative of the enthalpy change for the gas-phase protonation of the molecule. | A calculated energy value (e.g., in kcal/mol). |
| Energy Barrier | The energy of the transition state for the proton transfer reaction. | A calculated energy value (e.g., in kcal/mol). |
| Optimized Geometries | The structures of the reactant, transition state, and product complexes. | Bond lengths and angles for each structure. |
Theoretical Approaches to Spectroscopic Data Prediction
Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data. By calculating properties derived from the electronic structure, theoretical models can generate spectra that can be compared with experimental results for structural validation.
For this compound, one could predict:
Vibrational Frequencies (IR/Raman): Calculations can determine the harmonic frequencies corresponding to the molecule's vibrational modes. The N-oxide stretching vibration in pyridine N-oxides typically appears in the 1250-1300 cm⁻¹ region of the infrared spectrum, while N-H stretching from the amino groups is expected between 3300-3500 cm⁻¹.
NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. researchgate.net These predictions are highly sensitive to the electronic environment of each nucleus. The introduction of the N-oxide group is known to cause a downfield shift for adjacent protons in the pyridine ring. nih.gov Theoretical calculations would provide precise shift values for each unique carbon and hydrogen atom in the molecule, aiding in the assignment of experimental spectra.
Table 3: Predicted Spectroscopic Data
| Spectrum Type | Predicted Parameter | Expected Information from Calculation |
|---|---|---|
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Frequencies and intensities for key functional groups (N-O stretch, N-H stretch, ring modes). |
| ¹H NMR | Chemical Shifts (ppm) | Predicted chemical shifts for each unique proton on the aromatic ring and amino groups. |
| ¹³C NMR | Chemical Shifts (ppm) | Predicted chemical shifts for each unique carbon atom in the pyridine ring. |
Intermolecular Interactions and Supramolecular Chemistry of 3,5 Diaminopyridine N Oxide
Hydrogen Bonding Networks
Intramolecular Hydrogen Bonding Involving Amino and N-oxide Groups
Intramolecular hydrogen bonds can occur within the 3,5-Diaminopyridine N-oxide molecule, primarily between the hydrogen atoms of the amino groups and the oxygen atom of the N-oxide group. This type of interaction is often observed in related pyridine (B92270) N-oxide derivatives and contributes to the planarity of the molecule. For instance, in similar structures, the proximity of amino and N-oxide functionalities allows for the formation of these internal hydrogen bonds, which can influence the molecule's conformation and electronic properties. dtic.milnih.govmdpi.com
Extensive Intermolecular Hydrogen Bonding in the Condensed Phase
In the solid state, this compound molecules engage in extensive intermolecular hydrogen bonding. vulcanchem.com These interactions create robust networks where the amino groups of one molecule donate hydrogen bonds to the N-oxide oxygen atoms of neighboring molecules. This head-to-tail arrangement is a common motif in the crystal structures of such compounds. vulcanchem.comnih.govmdpi.com
Structural studies of related compounds have demonstrated the prevalence of these intermolecular hydrogen bonds in creating layered or three-dimensional structures. dtic.mildtic.mil For example, in 2,6-diamino-3,5-dinitropyridine-1-oxide, intermolecular hydrogen bonding is crucial for its high density and stability. dtic.mil The formation of these extensive networks is a key factor in the assembly of molecules in the condensed phase. vulcanchem.comacs.org
Role of Hydrogen Bonding in Supramolecular Architecture and Packing Efficiency
The intricate network of both intra- and intermolecular hydrogen bonds plays a critical role in defining the supramolecular architecture of this compound. vulcanchem.com These directional interactions guide the self-assembly of the molecules into well-defined, often highly ordered, crystalline structures. acs.orgmdpi.com The efficiency of the molecular packing within the crystal lattice is significantly enhanced by these hydrogen bonds, which can lead to higher crystal densities than might be predicted by simple group additivity methods. dtic.mil
Pi-Stacking Interactions in Crystal Structures
In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings can further stabilize the crystal structure of this compound and its derivatives. These non-covalent interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, often work in concert with hydrogen bonding to direct the supramolecular assembly.
Co-crystal and Solvate Formation involving this compound
The hydrogen bonding capabilities of this compound make it a prime candidate for the formation of co-crystals and solvates. nih.gov Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds, between a primary compound and a co-former. nih.govmdpi.com Solvates are crystalline solids in which molecules of a solvent are incorporated into the crystal lattice. nih.gov
The formation of co-crystals can significantly modify the physicochemical properties of a compound. nih.gov In the case of molecules with N-oxide functionalities, co-crystallization with carboxylic acids has been explored. The robust O-H···O=N hydrogen bond is often a key synthon in these structures. mdpi.comresearchgate.net
Similarly, the ability of the N-oxide group to act as a strong hydrogen bond acceptor facilitates the formation of solvates, particularly with protic solvents like water. The incorporation of solvent molecules can lead to the formation of unique hydrogen-bonding networks and crystal packing arrangements. acs.orgjove.comresearchgate.net For example, the presence of water molecules can lead to the formation of hydrated crystals with distinct supramolecular architectures stabilized by hydrogen bonds between the N-oxide, amino groups, and the water molecules. mdpi.comjove.com
Coordination Chemistry of 3,5 Diaminopyridine N Oxide
3,5-Diaminopyridine N-oxide as a Ligand in Transition Metal Complexes
This compound is a heterocyclic compound featuring a pyridine (B92270) ring with an oxidized nitrogen atom (the N-oxide group) and two amino groups at the 3 and 5 positions. vulcanchem.com This specific arrangement of functional groups makes it an intriguing ligand in coordination chemistry. The primary coordination site is the oxygen atom of the N-oxide group, which acts as an excellent donor for transition metal ions. vulcanchem.comwikipedia.org Pyridine-N-oxides, in general, are known to bind to metals through this oxygen atom. wikipedia.org
The presence of the two amino (-NH₂) groups on the pyridine ring introduces the possibility of more complex coordination behaviors. vulcanchem.com While the N-oxide oxygen is the most probable primary binding site, the amino groups could also participate in coordination. This allows this compound to potentially act as a multidentate ligand, possibly bridging two metal centers or forming a chelate ring, although such modes are less common for aminopyridines unless deprotonated. vulcanchem.com The electronic properties of the ligand are influenced by both the electron-donating amino groups and the π-accepting N-oxide function, which can modulate the stability and reactivity of the resulting metal complexes.
Synthesis and Characterization of Metal-3,5-Diaminopyridine N-oxide Complexes
While specific literature on the synthesis of metal complexes exclusively with this compound is limited, the synthesis generally follows established procedures for other pyridine-N-oxide derivatives. researchgate.netacs.org These methods typically involve the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals) with the ligand in a suitable solvent, such as ethanol, methanol (B129727), or water. acs.orgunn.edu.ng
For instance, a general synthetic route would be the direct reaction of a metal(II) salt with a stoichiometric amount of this compound in a warm ethanolic solution. The resulting complex often precipitates upon cooling or evaporation of the solvent and can be isolated by filtration.
General Synthesis Example: MCl₂ + n(this compound) --(Solvent/Heat)--> [M(this compound)n]Cl₂ (Where M = Transition Metal like Cu(II), Ni(II), Co(II); n = coordination number)
Characterization of these complexes involves a suite of analytical techniques to confirm their composition and structure.
Elemental Analysis (CHN): Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. mdpi.com
Infrared (IR) Spectroscopy: Used to identify the coordination mode of the ligand. mdpi.com
Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules. researchgate.net
Magnetic Susceptibility Measurements: Provide information about the electronic structure and spin state of the metal center. iosrjournals.org
Spectroscopic Investigations of Ligand Binding Modes (e.g., via N-oxide oxygen)
Spectroscopic techniques are crucial for determining how the this compound ligand binds to a metal center. Infrared (IR) spectroscopy is particularly informative for this purpose.
The free this compound ligand exhibits a characteristic N-O stretching vibration (ν(N-O)). Upon coordination of the N-oxide oxygen to a metal ion, this band is expected to shift. Typically, for pyridine-N-oxide ligands, the ν(N-O) band, found around 1250-1300 cm⁻¹ in the free ligand, shifts to a lower frequency (wavenumber) in the complex. vulcanchem.com This shift is a strong indication of the weakening of the N-O bond due to the drainage of electron density towards the metal center.
The N-H stretching vibrations of the amino groups, typically seen in the 3300-3500 cm⁻¹ region, would also be affected if they are involved in coordination or extensive hydrogen bonding within the crystal lattice. vulcanchem.com
| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Change Upon Coordination via Oxygen | Reference |
| N-O Stretch | ~1250-1300 cm⁻¹ | Shift to lower frequency (e.g., 1200-1240 cm⁻¹) | vulcanchem.com |
| N-H Stretch | ~3300-3500 cm⁻¹ | Minor shifts if not coordinating; larger shifts if involved in coordination/H-bonding | vulcanchem.com |
| M-O Stretch | Not present | Appearance of a new band in the far-IR region (typically < 600 cm⁻¹) | cyberleninka.ru |
Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence of coordination. In diamagnetic complexes, the proton signals of the pyridine ring would be expected to shift upon complexation due to the influence of the metal ion on the electronic environment of the ligand. vulcanchem.com
Elucidation of Coordination Geometries and Electronic States
The coordination geometry and electronic state of a metal in a this compound complex are dictated by the metal ion's identity, its oxidation state, and the stoichiometry of the complex. While specific crystal structure data for these complexes are not widely available, predictions can be made based on the behavior of similar pyridine-N-oxide ligands. wikipedia.org
Assuming this compound acts as a monodentate ligand through its N-oxide oxygen, common coordination geometries can be expected:
Octahedral: For complexes with a 1:6 metal-to-ligand ratio, such as [M(3,5-DAPO)₆]²⁺, or with a lower ratio where solvent molecules or counter-ions complete the coordination sphere, e.g., [M(3,5-DAPO)₄Cl₂]. This is very common for first-row transition metals like Ni(II), Co(II), and Mn(II). wikipedia.orgunn.edu.ng
Tetrahedral: Can occur with metal ions that favor this geometry, such as Zn(II) or Co(II) in certain conditions, for example, in [M(3,5-DAPO)₂Cl₂]. iosrjournals.org
Square Planar: Possible for d⁸ metal ions like Ni(II) (low-spin), Pd(II), and Pt(II).
The electronic states of the metal ions are influenced by the ligand field strength. Pyridine-N-oxide is generally considered a weak-field ligand. wikipedia.org Consequently, for first-row transition metal ions like Mn(II), Fe(II), Co(II), and Ni(II), high-spin electronic states are typically observed in their octahedral complexes. wikipedia.orgiosrjournals.org
| Metal Ion | Possible Formula | Likely Geometry | Expected Electronic State |
| Co(II) | [Co(3,5-DAPO)₆]²⁺ | Octahedral | High-spin (d⁷) |
| Ni(II) | [Ni(3,5-DAPO)₆]²⁺ | Octahedral | High-spin (d⁸) |
| Cu(II) | [Cu(3,5-DAPO)₄]²⁺ | Distorted Octahedral/Square Planar | High-spin (d⁹) |
| Zn(II) | [Zn(3,5-DAPO)₂Cl₂] | Tetrahedral | Diamagnetic (d¹⁰) |
UV-Visible spectroscopy is a key technique used to probe the d-d electronic transitions of the metal ions, which provides direct information about the coordination geometry and ligand field splitting. mdpi.comiosrjournals.org
Advanced Applications in Organic Synthesis and Materials Science Research
3,5-Diaminopyridine N-oxide as a Versatile Synthetic Intermediate
This compound serves as a key building block in the synthesis of more complex molecular structures. The primary synthetic route to this compound involves the direct oxidation of 3,5-diaminopyridine. vulcanchem.com A common and established method for this transformation is the use of hydrogen peroxide in an acetic acid medium. vulcanchem.com The general procedure involves heating a suspension of 3,5-diaminopyridine in acetic acid with aqueous hydrogen peroxide. vulcanchem.com
Alternative methods for the N-oxidation of pyridines may also be applicable, offering different reaction conditions and selectivities. These can include:
Oxidation with manganese tetrakis(2,6-diclorophenyl)porphyrin and ammonium (B1175870) acetate. vulcanchem.com
The use of hydrogen peroxide with a methyltrioxorhenium catalyst. vulcanchem.com
Oxidation by dimethyldioxirane (B1199080) at low temperatures. vulcanchem.com
The use of bis(trimethylsilyl)peroxide (B35051) with a trioxorhenium catalyst. vulcanchem.com
Once synthesized, this compound becomes a versatile intermediate for further chemical modifications. The amino groups and the N-oxide functionality can be targeted in subsequent reactions to build more elaborate molecules. For instance, pyridine (B92270) N-oxides are known to be more reactive towards both electrophilic and nucleophilic reagents than their parent pyridine counterparts, making them valuable for the synthesis of substituted pyridines. semanticscholar.org The N-oxide group can be readily removed under mild conditions if needed, further adding to its synthetic utility. semanticscholar.org
In medicinal chemistry, N-oxide functionalities are often introduced to enhance properties such as solubility and stability or to serve as prodrugs. vulcanchem.comnih.gov The structural features of this compound, combining amino groups and an N-oxide, present opportunities for creating molecules with specific biological interactions. vulcanchem.com The N-oxide group can also act as an excellent ligand for transition metal complexes, opening avenues in coordination chemistry and catalysis. vulcanchem.com
Precursor for Complex Heterocyclic Architectures
The reactivity of this compound and its derivatives makes them valuable precursors for the construction of complex heterocyclic systems, including those with applications as energetic materials and functional polymers.
A significant application is in the synthesis of polyamino-polynitropyridines, a class of insensitive energetic materials. For example, the related compound 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) is synthesized from 2,6-diaminopyridine (B39239) through nitration followed by oxidation. dtic.milmdpi.comresearchgate.netenergetic-materials.org.cn This compound can be further modified. Treatment of 2,6-diamino-3,5-dinitropyridine-1-oxide with hydroxylamine (B1172632) in aqueous potassium hydroxide (B78521) leads to the amination at the 4-position, yielding 3,5-dinitro-2,4,6-triaminopyridine-1-oxide. dtic.mil This transformation highlights how the pyridine N-oxide core can be a scaffold for building more complex, highly functionalized heterocyclic architectures.
The synthesis of these energetic materials demonstrates the role of the pyridine N-oxide framework in directing the assembly of complex structures with specific, desirable properties. The process often involves multiple steps of functional group introduction and modification on the starting pyridine ring. dtic.milgoogle.com
Furthermore, 3,5-diaminopyridine itself is a precursor for rigid, conjugated heterocyclic systems. For example, it can be reacted with other reagents to form 3,5-Di(benzo[d]oxazol-2-yl)pyridine, a molecule with applications in materials science due to its π-stacking capabilities and hydrogen-bonding potential. The N-oxide derivative of such complex heterocyclic architectures could be envisioned, further expanding the library of functional materials derived from this core structure.
Contribution to Molecular Design Strategies for Functional Materials
The incorporation of this compound and its derivatives into molecular structures is a key strategy in the design of functional materials, particularly those where intermolecular interactions are critical to performance. The presence of both hydrogen-bond-donating amino groups and a hydrogen-bond-accepting N-oxide group facilitates the formation of extensive and robust hydrogen-bonding networks. dtic.mildtic.mil
These hydrogen bonds, both intramolecular and intermolecular, play a crucial role in determining the solid-state properties of the material. dtic.mildtic.mil Key contributions include:
Influencing Molecular Packing: Strong hydrogen bonding directs the self-assembly of molecules in the crystal lattice, leading to efficient packing. This is evident in compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide, where extensive hydrogen bonding results in a higher crystal density than predicted. dtic.mil The planarity of the pyridine ring, often enhanced by the intramolecular hydrogen bonds between adjacent amino and nitro groups, further promotes efficient packing. dtic.mil In some cases, this leads to layered, mica-like or graphite-like structures. dtic.mil
Directing Supramolecular Assembly: Pyridine N-oxides can direct the self-organization of molecules into larger, well-defined nanostructures. In studies with p-sulfonatocalix researchgate.netarenes, the addition of pyridine N-oxide was shown to influence the curvature of the assembling surface, leading to the formation of spherical and tubular structures. nih.gov This demonstrates the potential of the N-oxide group to control supramolecular architecture.
The table below summarizes the properties of related energetic materials, illustrating the impact of the N-oxide and amino/nitro group functionalities on density and thermal stability.
| Compound Name | Molecular Formula | Density (g/cm³) | Decomposition/Melting Point (°C) | Key Structural Features |
| 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) | C₅H₄N₅O₅ | 1.88 - 1.90 dtic.mil | >340 (melts without decomposition) dtic.mil | Amino groups, Nitro groups, N-oxide |
| 3,5-Dinitro-2,4,6-triaminopyridine-1-oxide | C₅H₅N₆O₅ | 1.876 dtic.mil | 308 (dec.) dtic.mil | Amino groups, Nitro groups, N-oxide |
| 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) | C₄H₄N₆O₅ | 1.918 researchgate.net | 354 researchgate.net | Amino groups, Nitro groups, N-oxide |
| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | C₆H₆N₆O₆ | ~1.93 | 350 (dec.) | Amino groups, Nitro groups |
This table presents data for related compounds to illustrate the effects of the functional groups discussed.
Future Research Directions and Perspectives for 3,5 Diaminopyridine N Oxide
Exploration of Novel and Sustainable Synthetic Pathways
Current synthetic routes to aminopyridine N-oxides often rely on classical oxidation and nitration reactions, which may involve harsh reagents, high temperatures, and the generation of significant waste. google.comsioc-journal.cnresearchgate.net Future research should pivot towards the development of novel and sustainable synthetic methodologies.
Key Research Objectives:
Green Oxidation Reagents: Investigating the use of environmentally benign oxidizing agents is crucial. While hydrogen peroxide is a common choice, its removal from the final product can be challenging. arkat-usa.orgacs.org Exploring catalytic systems that utilize molecular oxygen or other green oxidants would be a significant advancement. Recent developments in using iodide as a deoxygenation catalyst, regenerated by formic acid, could be adapted for N-oxidation processes, offering a more sustainable cycle. rsc.org
Biocatalytic Synthesis: The use of enzymes, such as monooxygenases, could offer highly selective and environmentally friendly routes to 3,5-Diaminopyridine N-oxide and its derivatives. This approach would operate under mild conditions, potentially reducing energy consumption and by-product formation.
Mechanochemistry: Exploring solvent-free or low-solvent mechanochemical methods (e.g., ball milling) for the N-oxidation of the parent diamine could drastically reduce solvent waste and potentially lead to the discovery of new polymorphic forms of the final product.
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters (temperature, pressure, reaction time) for hazardous reactions like nitration or oxidation, improving safety and yield while allowing for easier scale-up. osti.gov
Advanced Spectroscopic Techniques for Dynamic Studies of Intermolecular Interactions
The functionality of this compound in materials and biological systems is intrinsically linked to its non-covalent interactions. While standard techniques like 1H NMR and IR spectroscopy are foundational, future research must employ more advanced spectroscopic methods to probe the dynamics of these interactions. sioc-journal.cngoogle.com
Prospective Spectroscopic Applications:
Multidimensional NMR Spectroscopy: Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to elucidate through-space interactions, providing detailed information on the conformation and aggregation of this compound derivatives in solution. Advanced 15N NMR studies could precisely map the electronic effects of substituents and protonation states on both the ring and amino nitrogens. researchgate.net
Ultrafast Spectroscopy: Time-resolved spectroscopic techniques (e.g., femtosecond transient absorption) can monitor the dynamics of hydrogen-bond formation and breaking on their natural timescale. This is particularly relevant for understanding its role in proton transfer processes and the assembly of supramolecular structures.
Raman Spectroscopy: This technique is highly sensitive to the vibrations of non-polar bonds and can be a powerful tool for studying the O–O stretch in peroxosolvates or the subtle changes in the pyridine (B92270) ring vibrations upon coordination or hydrogen bonding. acs.org
Advanced Mass Spectrometry: Electrospray Ionization (ESI-MS) has already been used to study the binding of related pyridine N-oxide derivatives with macrocycles. sioc-journal.cn Future studies could use techniques like ion-mobility mass spectrometry to gain insight into the gas-phase structure and stability of non-covalent complexes involving this compound.
High-Throughput Computational Screening and Design of Derivatives
Computational chemistry offers a powerful toolkit for accelerating the discovery of new materials and molecules. For this compound, computational methods can guide synthetic efforts by predicting the properties of yet-to-be-synthesized derivatives.
Future Computational Strategies:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectral properties of this compound and its potential derivatives. researchgate.net This can help in understanding its reactivity patterns and in designing molecules with tailored electronic properties.
Virtual Screening: High-throughput computational screening of virtual libraries of this compound derivatives can identify candidates with specific desired properties, such as enhanced binding affinity for a particular target, or specific electronic or optical properties for materials science applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with their environment, such as in a crystal lattice or in solution. This can be used to predict crystal morphologies or to understand the stability of supramolecular assemblies.
Integration into Novel Supramolecular Architectures and Frameworks
The molecular structure of this compound makes it an ideal building block, or "tecton," for the construction of complex supramolecular architectures. The N-oxide group is an excellent ligand for metal ions, while the amino groups are effective hydrogen-bond donors. vulcanchem.com
Areas for Future Exploration:
Metal-Organic Frameworks (MOFs): The compound can be used as a ligand to create novel MOFs. The directionality of the amino groups and the N-oxide could lead to frameworks with interesting topologies and potential applications in gas storage, separation, or catalysis.
Hydrogen-Bonded Organic Frameworks (HOFs): The ability of the molecule to form extensive hydrogen-bonding networks can be harnessed to build porous HOFs. vulcanchem.com These materials are of interest for applications where metal-free porous solids are desirable.
Supramolecular Gels: Related pyridyl-N-oxide amides have been shown to form stimuli-responsive supramolecular gels. mdpi.com Future work could explore the gelation properties of derivatives of this compound, leading to new soft materials with tunable properties.
Crystal Engineering: Systematic studies on the co-crystallization of this compound with other molecules, particularly carboxylic acids, could lead to a better understanding of the supramolecular synthons it forms and allow for the rational design of crystals with specific physical properties. acs.org
Fundamental Studies on Reactivity and Selectivity in Complex Reaction Systems
A deeper understanding of the fundamental reactivity of this compound is essential for its application in more complex chemical settings. The interplay between the electron-donating amino groups and the electron-withdrawing N-oxide moiety creates a unique electronic profile that warrants further investigation.
Key Research Questions:
Selective Functionalization: Developing methods for the selective functionalization of the pyridine ring at positions 2, 4, or 6, or for the selective reaction of one of the two amino groups, would greatly expand the synthetic utility of this compound.
Organocatalysis: The combination of a Lewis basic N-oxide site and Brønsted basic/acidic amino groups suggests that derivatives of this compound could be designed as novel organocatalysts for a variety of chemical transformations.
Reactivity in Multicomponent Reactions: Investigating the behavior of this compound in multicomponent reactions could lead to the rapid assembly of complex molecular scaffolds from simple starting materials.
Modulation of Redox Properties: The N-oxide group can influence the redox properties of the molecule. Fundamental electrochemical studies could quantify this effect and guide the design of derivatives for applications in redox-active materials or as redox mediators.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing pyridine N-oxide derivatives, and how can these be adapted for 3,5-diaminopyridine N-oxide?
- Methodological Answer : Pyridine N-oxide synthesis typically involves oxidizing pyridine derivatives using peracids (e.g., mCPBA) or hydrogen peroxide in acidic media. For substituted derivatives like 3,5-lutidine N-oxide (3,5-dimethylpyridine N-oxide), optimized conditions include pH adjustment (e.g., pH 10) to stabilize intermediates and 5-hour reaction times to ensure complete oxidation . Adapting this to 3,5-diaminopyridine requires careful control of amino group reactivity, possibly using protective groups (e.g., acetyl) during oxidation to avoid side reactions. Post-synthesis deprotection and crystallization in aqueous/organic mixed solvents may enhance purity .
| Compound | Method | Key Parameters | Yield | Reference |
|---|---|---|---|---|
| 3,5-Lutidine N-oxide | Ochiai oxidation | pH 10, 5h reaction | N/A | |
| 3,5-Diaminopyridine | Hofmann degradation | Three-step synthesis | 64–68% |
Q. Which spectroscopic techniques are critical for characterizing pyridine N-oxide derivatives, and how do amino groups influence data interpretation?
- Methodological Answer :
- 1H NMR : Deshielding of protons adjacent to the N-oxide group (δ ~8.5–9.0 ppm). Amino groups (NH₂) may broaden peaks; deuteration or pH adjustment (e.g., D₂O exchange) can resolve splitting .
- IR Spectroscopy : N-O stretching vibrations (~1250–1350 cm⁻¹) confirm N-oxide formation. NH₂ bending modes (~1600 cm⁻¹) require baseline correction to avoid overlap .
- X-ray Crystallography : Essential for resolving hydrogen-bonding networks. For this compound, co-crystallization with water (as in lutidine N-oxide) may stabilize the lattice via O–H···N interactions .
Q. How can researchers overcome challenges in crystallizing this compound derivatives?
- Methodological Answer : Substituent positioning and solvent selection are critical. Methyl groups in lutidine N-oxide facilitated water incorporation, stabilizing the crystal lattice via hydrogen bonds . For amino-substituted derivatives:
- Use mixed solvents (e.g., water/ethanol) to balance solubility and nucleation.
- Adjust pH to deprotonate NH₂ groups (pH ~10) to reduce repulsion and enhance packing .
- Optimize cooling rates (e.g., slow evaporation at 4°C) to grow single crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How do reaction mechanisms and substituent effects influence the stability of pyridine N-oxide derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : The N-oxide group increases ring electron deficiency, affecting reactivity in subsequent amination or cross-coupling reactions. For this compound, the para-positions to N-oxide are highly electrophilic, making them prone to nucleophilic attack .
- pH-Dependent Stability : Under alkaline conditions (pH > 9), deprotonation of NH₂ groups reduces hydrogen-bonding interactions, potentially destabilizing the crystal lattice. Controlled protonation via buffer systems (e.g., ammonium acetate) can mitigate this .
Q. What computational tools are used to model charge-transfer complexes involving pyridine N-oxide derivatives?
- Methodological Answer :
- DFT/TD-DFT Calculations : Predict electronic transitions and charge distribution. For this compound, the N-O group’s electron-withdrawing nature alters HOMO-LUMO gaps, influencing UV-Vis absorption (e.g., λmax shifts) .
- Molecular Dynamics (MD) Simulations : Model supramolecular interactions (e.g., hydrogen bonding with water or CO₂ in porous organic polymers). Simulations of 3,5-diaminopyridine-based frameworks show enhanced CO₂ adsorption due to Lewis acid-base interactions .
Q. How can spectroscopic data discrepancies between synthetic batches be systematically resolved?
- Methodological Answer :
- Batch Comparison : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulae. For NH₂/N-oxide proton ambiguity, employ 2D NMR (e.g., HSQC, HMBC) to assign signals .
- Crystallographic Validation : Cross-validate NMR/IR data with X-ray structures to resolve tautomeric or conformational ambiguities .
Q. What role does 3,5-diaminopyridine play in the design of porous organic polymers (POPs) for CO₂ capture?
- Methodological Answer :
- Schiff-Base Condensation : React 3,5-diaminopyridine with aromatic dialdehydes (e.g., terephthalaldehyde) to form POPs with pyridine-N-oxide motifs. Optimize monomer ratios and catalyst concentration (e.g., acetic acid) to maximize surface area (~800 m²/g) .
- CO₂ Adsorption : The amino and N-oxide groups act as Lewis basic sites, enhancing CO₂ uptake (e.g., 4.2 mmol/g at 1 bar). In situ FTIR studies reveal carbamate formation during adsorption .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in yields (e.g., 64% vs. 68% in Hofmann degradation ) may arise from trace moisture or oxygen sensitivity. Use inert atmospheres (N₂/Ar) and anhydrous solvents for reproducibility.
- Spectroscopic Artifacts : Broad NH₂ peaks in NMR may obscure N-oxide signals. Employ cryogenic probes or dynamic nuclear polarization (DNP) to enhance resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
